Monoisononyl phthalate chemical structure and properties
Monoisononyl phthalate chemical structure and properties
An In-depth Technical Guide to Monoisononyl Phthalate (MINP): Structure, Properties, and Analysis
Introduction
Monoisononyl phthalate (MINP) is the primary monoester metabolite of the widely used plasticizer, diisononyl phthalate (DiNP). While not intentionally produced or used commercially itself, MINP is a critical analyte in the fields of toxicology, environmental science, and drug development due to its formation in biological systems following exposure to DiNP. DiNP is a key component in a vast array of consumer products, including PVC flooring, cables, toys, and food packaging materials, leading to ubiquitous human exposure.[1] Consequently, understanding the chemical nature, metabolic fate, and toxicological profile of MINP is paramount for assessing the risks associated with DiNP exposure. This guide provides a comprehensive technical overview of MINP, from its fundamental chemical structure to the sophisticated analytical methodologies required for its quantification in biological matrices.
Chemical Identity and Structure
Monoisononyl phthalate is a phthalic acid monoester. It is formed by the formal condensation of one of the two carboxylic acid groups of phthalic acid with the hydroxyl group of isononanol.[2] The "isononyl" group is a branched nine-carbon alkyl chain, which can exist as various isomers. The most common structure features a 7-methyloctyl chain.
Chemical Identifiers
A summary of the key chemical identifiers for monoisononyl phthalate is presented in Table 1.
| Identifier | Value | Source |
| IUPAC Name | 2-{[(7-methyloctyl)oxy]carbonyl}benzoic acid | [3] |
| Molecular Formula | C17H24O4 | [2][3] |
| Molecular Weight | 292.375 g/mol | [3] |
| CAS Number | 106610-61-1 | [2][3] |
| SMILES | CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)O | [2][3][4] |
| InChIKey | RNCMBSSLYOAVRT-UHFFFAOYSA-N | [2][3][4] |
Structural Representation
The two-dimensional chemical structure of the common isomer of monoisononyl phthalate is depicted below. The structure consists of a benzene ring with two adjacent carboxyl groups. One carboxyl group is esterified with an isononyl alcohol, while the other remains a free carboxylic acid, a key feature influencing its chemical properties and biological activity.
Caption: 2D structure of Monoisononyl Phthalate (MINP).
Physicochemical Properties
The physicochemical properties of MINP govern its behavior in both environmental and biological systems, influencing its solubility, membrane permeability, and potential for bioaccumulation. A summary of key computed properties is provided in Table 2.
| Property | Value | Implication | Source |
| XLogP3 | 5.6 | High lipophilicity, suggesting potential for membrane interaction and bioaccumulation. | [2] |
| Polar Surface Area | 63.6 Ų | Moderate polarity, influencing solubility and transport across membranes. | [2] |
| pKa (Strongest Acidic) | 3.08 | The carboxylic acid group is readily deprotonated at physiological pH, existing primarily as a charged carboxylate anion. | |
| Rotatable Bond Count | 10 | High conformational flexibility. | [2] |
| Water Solubility (ALOGPS) | 5.10e-03 g/L | Low water solubility, consistent with its lipophilic character.[3] Problems can arise in aquatic toxicity testing due to this property.[5] | [3] |
| Hydrogen Bond Donors | 1 | From the carboxylic acid group. | [2] |
| Hydrogen Bond Acceptors | 4 | From the ester and carboxylic acid oxygens. | [2] |
The high lipophilicity (XLogP3 of 5.6) combined with the presence of an ionizable carboxylic acid group gives MINP amphipathic characteristics. At physiological pH (~7.4), the carboxylic acid is deprotonated, increasing water solubility compared to the parent diester, DiNP. However, the long, branched alkyl chain still imparts significant nonpolar character, facilitating interactions with lipid bilayers and hydrophobic pockets of proteins.
Metabolism and Toxicokinetics
MINP is not a commercial product but rather the product of in-vivo metabolism. Humans are exposed to the parent compound, DiNP, which is then metabolized.[1]
Metabolic Pathway
The metabolism of phthalate diesters occurs in a two-phase process.[1]
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Phase I Hydrolysis: DiNP is first hydrolyzed by non-specific esterases, primarily in the gastrointestinal tract and liver, into its monoester, MINP, and isononyl alcohol. This initial step is critical as the resulting monoester is often considered more biologically active than the parent diester.[1]
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Phase II Oxidation & Conjugation: MINP is the substrate for further Phase I and Phase II metabolic reactions. The alkyl chain of MINP can be hydroxylated and subsequently oxidized to form secondary metabolites such as mono-hydroxy-isononyl phthalate (MHiNP), mono-oxo-isononyl phthalate (MOiNP), and mono-carboxy-isooctyl phthalate (MCiOP).[1] These oxidized metabolites, along with MINP itself, can be conjugated (e.g., via glucuronidation) to increase water solubility and facilitate excretion, primarily in the urine.[1]
Caption: Metabolic pathway of DiNP to MINP and its derivatives.
Toxicological Profile
The toxicological concerns surrounding DiNP are largely attributed to its metabolite, MINP. As an endocrine-disrupting chemical (EDC), MINP is implicated in a range of adverse health effects.
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Endocrine and Reproductive Toxicity: Phthalates are known for their potential to interfere with the endocrine system. MINP has been associated with developmental and reproductive toxicity.[2]
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Mechanism of Action: A proposed mechanism for MINP's toxicity involves the inhibition of sulfotransferase (SULT) enzymes, particularly members of the SULT1 family.[1] These enzymes are crucial for the metabolism and detoxification of various endogenous and xenobiotic compounds. Inhibition of SULTs can disrupt hormonal balance and cellular signaling pathways.
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Other Toxicities: Regulatory assessments have flagged MINP for potential immunotoxicity and respiratory toxicity.[2]
The causality behind these effects lies in the ability of MINP to mimic or antagonize endogenous hormones and to interfere with key enzymatic processes, leading to downstream dysregulation of physiological functions.
Analytical Methodologies
Accurate quantification of MINP in biological matrices like urine and blood is essential for human biomonitoring and exposure assessment. The gold-standard technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6]
Experimental Protocol: Quantification of MINP in Urine by LC-MS/MS
This protocol describes a robust, self-validating workflow for the determination of MINP and its oxidized metabolites. The key to trustworthiness is the inclusion of isotopically labeled internal standards.
1. Sample Preparation (Rationale: Release conjugated metabolites and concentrate analytes)
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Step 1.1: Aliquot 1 mL of urine into a clean polypropylene tube.
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Step 1.2: Fortify the sample with an internal standard solution containing isotopically labeled MINP (e.g., ¹³C₄-MINP). Causality: The internal standard co-elutes with the analyte but is distinguished by mass. It corrects for matrix effects and variations in sample recovery, ensuring accuracy.
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Step 1.3: Add 100 µL of β-glucuronidase enzyme solution and 500 µL of ammonium acetate buffer (pH 6.5).
-
Step 1.4: Incubate at 37°C for 2 hours. Causality: This enzymatic hydrolysis step deconjugates glucuronidated metabolites, converting them to their free form for detection and providing a measure of total exposure.
-
Step 1.5: Perform Solid-Phase Extraction (SPE).
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the incubated urine sample.
-
Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
Step 1.6: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis (Rationale: Separate and quantify analytes with high selectivity)
-
Step 2.1: Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A time-programmed gradient from low to high organic phase to separate MINP from its more polar metabolites and endogenous matrix components.
-
-
Step 2.2: Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode. Causality: The carboxylic acid group is readily deprotonated, making negative mode highly sensitive for MINP.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both the native analyte and its labeled internal standard to ensure confident identification and quantification. For MINP (m/z 291.2), a common transition is the loss of the alkyl chain.
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Caption: Workflow for urinary MINP analysis via LC-MS/MS.
Regulatory Context and Human Exposure
Given that MINP is a metabolite, regulatory actions focus on the parent compound, DiNP. Several jurisdictions have implemented restrictions on the use of DiNP, particularly in products intended for children. For example, the European Union restricts the use of DiNP in toys and childcare articles that can be placed in the mouth. In the United States, the Food and Drug Administration (FDA) is actively reviewing the safety of phthalates authorized for use in food contact applications.[7] These regulatory efforts aim to reduce human exposure to DiNP and, by extension, the formation of its bioactive metabolite, MINP.
Conclusion
Monoisononyl phthalate is a key biomarker of exposure to the high-production-volume chemical DiNP. Its physicochemical properties, particularly its amphipathic nature, facilitate its interaction with biological systems. As the primary bioactive metabolite, MINP is central to the toxicological concerns associated with DiNP, including endocrine disruption and reproductive toxicity. The reliable quantification of MINP using validated analytical methods such as LC-MS/MS is critical for ongoing research into the health effects of phthalates and for informing public health policy. Future work should continue to elucidate the specific molecular mechanisms of MINP toxicity and to assess the risks associated with exposure to the complex mixture of phthalates encountered in daily life.
References
-
IARC, Exposome-Explorer. Mono-isononyl phthalate (MiNP) (Compound). [Link]
-
National Center for Biotechnology Information, PubChem. Monoisononyl phthalate (CID 110394). [Link]
-
National Center for Biotechnology Information, PubMed Central. Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. [Link]
-
Human Metabolome Database. Showing metabocard for Monoisononyl phthalate (HMDB0244325). [Link]
-
PubChemLite. Monoisononyl phthalate (C17H24O4). [Link]
-
National Center for Biotechnology Information, PubChem. Monoisodecyl phthalate (CID 169241). [Link]
-
ResearchGate. Occurrence, Fate, Behavior and Ecotoxicological State of Phthalates in Different Environmental Matrices (Critical Review). [Link]
-
Taylor & Francis Online. Analytical Methodologies for the Assessment of Phthalate Exposure in Humans. [Link]
-
U.S. Food and Drug Administration. Phthalates in Food Packaging and Food Contact Applications. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Diisononyl Phthalate. [Link]
-
GOV.UK. Review of Environmental Fate and Effects of Selected Phthalate Esters. [Link]
Sources
- 1. Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoisononyl phthalate | C17H24O4 | CID 110394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exposome-Explorer - Mono-isononyl phthalate (MiNP) (Compound) [exposome-explorer.iarc.fr]
- 4. PubChemLite - Monoisononyl phthalate (C17H24O4) [pubchemlite.lcsb.uni.lu]
- 5. Review of Environmental Fate and Effects of Selected Phthalate Esters, Danish Environmental Protection Agency [www2.mst.dk]
- 6. tandfonline.com [tandfonline.com]
- 7. Phthalates in Food Packaging and Food Contact Applications | FDA [fda.gov]
